[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride
Description
[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride is an organic compound that features a furan ring and a methoxyphenyl group connected via a methylamine linkage
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13;/h2-8,14H,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSXBJINGGILAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride typically involves the reaction of furan-2-carbaldehyde with 3-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated methoxyphenyl derivatives.
Scientific Research Applications
[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of [(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and methoxyphenyl groups can participate in various binding interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride can be compared with other similar compounds, such as:
[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
[(Thiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride: Contains a thiophene ring instead of a furan ring.
[(Furan-2-yl)methyl][(3-chlorophenyl)methyl]amine hydrochloride: Substitution of the methoxy group with a chlorine atom.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups.
Biological Activity
[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The structural components, namely the furan and methoxyphenyl groups, suggest possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H16ClNO2
- Molecular Weight : 253.73 g/mol
The presence of the furan ring is significant due to its known reactivity and biological activity, while the methoxyphenyl group may enhance lipophilicity and receptor binding.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound may modulate enzyme activity through competitive or non-competitive inhibition.
- Receptor Binding : It likely interacts with neurotransmitter receptors, potentially influencing neurotransmitter release and activity.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its anticancer effects show promise, particularly in inhibiting tumor cell proliferation.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier implies potential neuroprotective applications, particularly in enhancing neurotransmitter levels such as acetylcholine and serotonin .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibited MCF-7 cancer cell proliferation | |
| Neuroprotective | Increased acetylcholine levels in hippocampus |
Detailed Research Findings
-
Antimicrobial Studies :
- A study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.
-
Anticancer Research :
- In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
- Neuropharmacological Effects :
Q & A
Q. What are the recommended synthetic routes for [(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves alkylation or reductive amination of 3-methoxyphenylmethylamine with furfuryl derivatives. Key steps include:
- Alkylation : Reacting 3-methoxyphenylmethylamine with a furan-containing alkyl halide (e.g., (furan-2-yl)methyl chloride) in anhydrous THF under nitrogen, using NaHCO₃ as a base .
- Reductive Amination : Condensing 3-methoxyphenylmethylamine with furfuraldehyde in methanol, followed by reduction with NaBH₄ or NaBH₃CN. The hydrochloride salt is precipitated using HCl in diethyl ether .
- Optimization : Control temperature (0–5°C for alkylation; room temperature for reductive amination) and stoichiometric ratios (1:1.2 amine:alkylating agent). Monitor purity via TLC (silica gel, ethyl acetate/hexane 1:3) .
Q. How is purity assessed for this compound, and what analytical methods are most reliable?
Answer:
- HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid in water. Retention time ~8.2 minutes .
- Elemental Analysis : Verify C, H, N, Cl content (target: C 54.6%, H 5.9%, N 6.1%, Cl 13.8%) .
- Melting Point : Compare observed mp (e.g., 180–182°C) to literature values .
Q. What are the stability considerations for this hydrochloride salt under varying storage conditions?
Answer:
Q. Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key peaks include furan protons (δ 6.2–7.4 ppm) and methoxy singlet (δ 3.8 ppm). Carbon signals: furan C-2 (δ 110.5 ppm), methoxy C (δ 55.2 ppm) .
- FT-IR : Amine N-H stretch (3300–3500 cm⁻¹), C-O-C (furan, 1250 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from synthetic impurities?
Answer:
- Impurity Profiling : Use HPLC-MS/MS to detect byproducts (e.g., unreacted amine or over-alkylated derivatives). Compare retention times and fragmentation patterns with synthetic standards .
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals. For example, HMBC can confirm connectivity between methoxy and aryl groups .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity. Use reductive amination or Suzuki coupling for diversification .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) with target receptors (e.g., serotonin transporters) to predict binding affinities .
Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?
Answer:
- Validation Parameters :
- Linearity : 0.1–100 µg/mL (R² > 0.995).
- Accuracy/Precision : Intra-day RSD <5%, recovery 95–105% .
- LOQ/LOD : 0.05 µg/mL and 0.02 µg/mL, respectively, using SPE-HPLC-MS/MS with deuterated internal standards .
Q. What strategies mitigate side reactions during large-scale synthesis?
Answer:
- Byproduct Suppression : Use excess amine (1.5 eq) to minimize di-alkylation. Add KI (10 mol%) as a catalyst in alkylation reactions .
- Workup Optimization : Extract impurities with cold ethyl acetate (3 × 50 mL) post-reaction. Recrystallize from ethanol/water (4:1) for >99% purity .
Q. How can researchers address discrepancies in reported biological activity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
